molecular formula C11H13NO4 B3227302 Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester CAS No. 1260854-92-9

Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester

Cat. No. B3227302
CAS RN: 1260854-92-9
M. Wt: 223.22 g/mol
InChI Key: SVWIHBNYDVDVRW-UHFFFAOYSA-N
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Description

Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester, also known as Ethyl 2,6-dimethyl-3-nitrobenzoate, is a chemical compound that is widely used in scientific research. It is a yellow crystalline powder that is soluble in most organic solvents. This compound has been extensively studied for its various applications in the field of chemistry and biochemistry.

Mechanism of Action

The mechanism of action of Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate is not well understood. However, it is believed to act as a nucleophile, attacking electrophilic centers in organic molecules. This compound is also known to undergo various chemical reactions, including hydrolysis and reduction.
Biochemical and Physiological Effects:
Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate has no known biochemical or physiological effects. However, it is important to note that this compound should be handled with care, as it can cause skin and eye irritation.

Advantages and Limitations for Lab Experiments

One advantage of using Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate in lab experiments is its high purity, which ensures accurate and reproducible results. Additionally, this compound is readily available and relatively inexpensive. However, one limitation is that it can be difficult to handle, as it is sensitive to light and air.

Future Directions

There are several future directions for research involving Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate. One area of interest is its potential use as a catalyst in organic reactions. Additionally, this compound could be used as a starting material for the synthesis of new compounds with potential biological activity. Further studies are also needed to better understand the mechanism of action of this compound and its potential applications in various fields of chemistry and biochemistry.
In conclusion, Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate is a versatile compound that has various applications in scientific research. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of this compound in various fields of chemistry and biochemistry.

Scientific Research Applications

Benzoic acid, 2,6-dimethyl-3-nitro-, ethyl ester 2,6-dimethyl-3-nitrobenzoate has various applications in scientific research, including its use as a starting material for the synthesis of other compounds. It is also used as a reagent in organic synthesis, particularly in the preparation of esters and amides. Additionally, this compound is used as a reference standard in analytical chemistry.

properties

IUPAC Name

ethyl 2,6-dimethyl-3-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-4-16-11(13)10-7(2)5-6-9(8(10)3)12(14)15/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVWIHBNYDVDVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1C)[N+](=O)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201296189
Record name Ethyl 2,6-dimethyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,6-dimethyl-3-nitrobenzoate

CAS RN

1260854-92-9
Record name Ethyl 2,6-dimethyl-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260854-92-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2,6-dimethyl-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201296189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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